molecular formula C20H18N2O3 B2892855 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone CAS No. 953138-42-6

1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone

Cat. No.: B2892855
CAS No.: 953138-42-6
M. Wt: 334.375
InChI Key: WSILOSUEVGUYLU-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a synthetic chemical compound designed for research applications. Its structure incorporates both indoline and isoxazole moieties, which are heterocyclic scaffolds widely recognized in medicinal chemistry for their diverse biological potential . The 3-methoxyphenyl-substituted isoxazole component is structurally similar to cores used in developing probes for biological imaging and targeting, such as in the investigation of cancer biomarkers . Meanwhile, the indoline scaffold is a privileged structure in drug discovery, found in molecules with a broad spectrum of reported activities including antiviral, anti-inflammatory, and anticancer properties . Isoxazole derivatives themselves have been extensively studied and screened for various pharmacological activities, including analgesic and antimicrobial effects . This combination of features makes this compound a valuable chemical tool for researchers in early-stage discovery. Potential areas of investigation include but are not limited to: synthesizing novel bioactive molecules, screening for enzyme inhibitory activity, and studying structure-activity relationships (SAR). This product is intended for non-human research purposes only and is not suitable for diagnostic, therapeutic, or any other form of human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-24-17-7-4-6-15(11-17)19-12-16(21-25-19)13-20(23)22-10-9-14-5-2-3-8-18(14)22/h2-8,11-12H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSILOSUEVGUYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the indoline and isoxazole intermediates, followed by their coupling through a condensation reaction.

  • Indoline Preparation:

    • Starting material: Aniline derivative
    • Reaction: Cyclization using a suitable reagent like phosphoric acid or polyphosphoric acid
    • Conditions: Elevated temperatures (150-200°C)
  • Isoxazole Preparation:

    • Starting material: β-keto ester and hydroxylamine
    • Reaction: Cyclization to form the isoxazole ring
    • Conditions: Mild temperatures (0-25°C) and acidic or basic catalysts
  • Coupling Reaction:

    • Reagents: Indoline and isoxazole intermediates
    • Reaction: Condensation using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    • Conditions: Room temperature, inert atmosphere

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation:

    • Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
    • Conditions: Acidic or basic medium
    • Products: Oxidized derivatives of the indoline or isoxazole rings
  • Reduction:

    • Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
    • Conditions: Anhydrous solvents, low temperatures
    • Products: Reduced forms of the compound, potentially altering the functional groups
  • Substitution:

    • Reagents: Halogenating agents, nucleophiles
    • Conditions: Varies depending on the substituent
    • Products: Substituted derivatives with different functional groups

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Solvents: Anhydrous solvents like THF, dichloromethane
  • Catalysts: Acidic or basic catalysts depending on the reaction

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone has several scientific research applications:

  • Chemistry:

    • Used as a building block for synthesizing more complex molecules
    • Studied for its reactivity and stability under various conditions
  • Biology:

    • Potential use as a probe in biochemical assays
    • Investigated for its interactions with biological macromolecules
  • Medicine:

    • Explored for its potential pharmacological properties
    • Studied as a candidate for drug development, particularly in targeting specific enzymes or receptors
  • Industry:

    • Used in the development of new materials with specific properties
    • Potential applications in the production of polymers or advanced materials

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting an enzyme in a biochemical assay or interacting with a receptor in a pharmacological study.

Comparison with Similar Compounds

Structural Analogues

Iloperidone-Related Impurities (e.g., Compound 11 in )
  • Structure: Features a piperidine-1-oxide core instead of indoline, with a 6-fluorobenzo[d]isoxazol-3-yl group and 3-methoxyphenyl ethanone.
  • Key Differences: Core Saturation: Piperidine vs.
  • Synthesis : Achieved 98.7% purity via HPLC, with 85% yield .
JWH-250 ()
  • Structure: 1-(1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone (C₂₂H₂₅N₂O₂).
  • Key Differences :
    • Indole vs. Indoline : The unsaturated indole in JWH-250 may enhance planar stacking but reduce solubility.
    • Isoxazole Absence : Lacks the isoxazole ring, critical for heterocyclic interactions in receptor binding.
  • Analytical Data : Characterized via GC-FTIR and mass spectrometry .
SI107 ()
  • Structure: 1-[4-[[5-(4-Isobutylphenyl)isoxazol-3-yl]methoxy]phenyl]ethanone.
  • Key Differences: Substituent Position: Isobutylphenyl group increases lipophilicity (logP ~4.2) compared to the 3-methoxyphenyl group (logP ~2.8). Linkage: Methoxy bridge vs. direct ethanone linkage affects rotational freedom.

Pharmacological and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Biological Activity
Target Compound C₃₀H₂₅N₃O₃ 475.5 Indoline, Isoxazole, 3-Methoxy 3.1 Potential antipsychotic activity
Iloperidone Impurity (11) C₃₄H₃₅FN₂O₄ 578.6 Piperidine-1-oxide, Benzoisoxazole 3.8 Neuroleptic impurity
JWH-250 C₂₂H₂₅N₂O₂ 361.5 Indole, Methoxyphenyl 4.5 Synthetic cannabinoid receptor agonist
SI107 C₂₃H₂₄N₂O₃ 376.5 Isobutylphenyl, Isoxazole 4.2 Anti-inflammatory (hypothesized)

Biological Activity

1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H16N2O2C_{17}H_{16}N_{2}O_{2}, with a molecular weight of approximately 284.32 g/mol. Its structure features an indoline moiety linked to an isoxazole ring, which is known to influence its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • 5-HT3 Receptor Antagonism : Similar compounds have demonstrated effectiveness as antagonists at the 5-HT3 receptor, which is implicated in various neurological and gastrointestinal disorders. This receptor antagonism can alleviate symptoms such as nausea and vomiting associated with chemotherapy and other treatments .
  • Immunomodulatory Effects : Some derivatives of indoline compounds have shown promise as anti-HBV agents, potentially activating TLR7 pathways, which are crucial for immune response modulation. For instance, studies have indicated that certain derivatives can significantly suppress HBV DNA replication and enhance cytokine production in human peripheral blood mononuclear cells (PBMCs) .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
5-HT3 Receptor AntagonismEffective in reducing gastrointestinal disturbances and nausea
Anti-HBV ActivitySuppresses HBV replication; activates TLR7 leading to increased cytokine release
Cytokine ModulationInduces secretion of IL-12, TNF-α, and IFN-α
Potential Anticancer ActivitySome indoline derivatives have shown antiproliferative effects against cancer cells

Case Study 1: Anti-HBV Activity

A study explored the anti-HBV potential of a derivative closely related to this compound. The compound demonstrated an IC50 value of 0.13 μM against wild-type HBV strains, indicating strong antiviral activity. It was also effective against resistant strains with an IC50 of 0.36 μM .

Case Study 2: Neurological Applications

In another investigation, the effects of indoline derivatives on the central nervous system were assessed. The compounds showed promise as therapeutic agents for conditions like schizophrenia and anxiety disorders due to their action on serotonin receptors .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Isoxazole formationNH₂OH·HCl, K₂CO₃, 70°C65–7592%
Indoline couplingIndoline, NaH, THF, 60°C50–6088%

Basic: How is the structural characterization of this compound performed?

Characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the indoline, isoxazole, and methoxyphenyl groups (e.g., δ 7.2–7.4 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₂₁H₂₀N₂O₃, MW 348.4 g/mol) .
  • X-ray crystallography : SHELX software refines crystal structures to determine bond angles and stereochemistry .

Basic: What in vitro assays are used for preliminary biological screening?

Initial screening focuses on:

  • Enzyme inhibition : Testing against kinases (e.g., JAK2) or inflammatory targets (COX-2) at 1–10 μM concentrations .
  • Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ values reported in μM ranges) .
  • Solubility : Measured via shake-flask method in PBS (logP ~2.8) .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

SAR studies systematically vary substituents to assess bioactivity:

  • Methoxyphenyl group : Replacement with electron-withdrawing groups (e.g., Cl, NO₂) enhances enzyme affinity but reduces solubility .
  • Isoxazole ring : Substituting oxygen with sulfur (isothiazole) alters metabolic stability .

Q. Table 2: Bioactivity of Analogues

SubstituentTarget (IC₅₀, μM)Solubility (mg/mL)
3-OCH₃ (parent)COX-2: 3.20.12
3-ClJAK2: 1.80.08
3-NO₂COX-2: 0.90.05

Methodology : Computational docking (AutoDock Vina) predicts binding modes, validated by mutagenesis .

Advanced: What mechanistic insights exist for its interaction with biological targets?

The compound likely acts as a competitive inhibitor:

  • COX-2 inhibition : Blocks arachidonic acid binding via H-bonding with Arg120 and hydrophobic interactions with the methoxyphenyl group .
  • Kinase modulation : Molecular dynamics simulations suggest indoline occupies the ATP-binding pocket of JAK2 .
    Validation : SPR (surface plasmon resonance) measures binding kinetics (Kd ~150 nM) .

Advanced: How is X-ray crystallography applied to resolve its 3D structure?

Q. Protocol :

Crystallization : Vapor diffusion in 20% PEG 8000, pH 7.4 .

Data collection : Synchrotron radiation (λ = 0.98 Å) at 100 K.

Refinement : SHELXL refines anisotropic displacement parameters, achieving R-factor <5% .
Key findings : The indoline moiety adopts a planar conformation, optimizing π-π stacking with target proteins .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Discrepancies (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Differences in buffer pH or incubation time .
  • Compound purity : Residual solvents (e.g., DMSO) can interfere; validate via LC-MS .
    Resolution :
  • Standardize protocols (e.g., NIH/NCATS guidelines).
  • Use isogenic cell lines to minimize genetic variability .

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